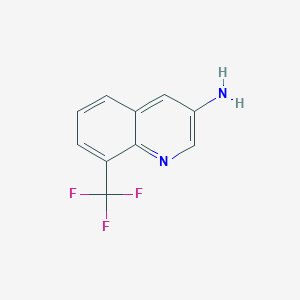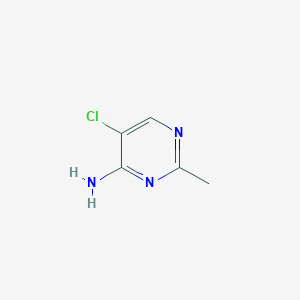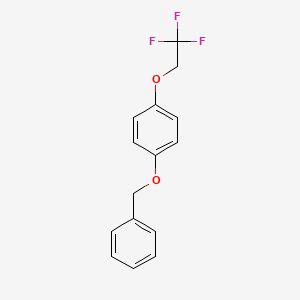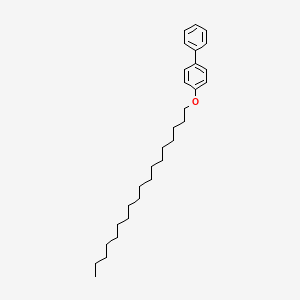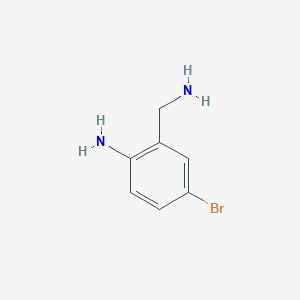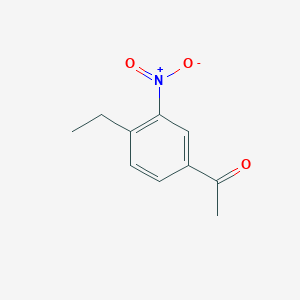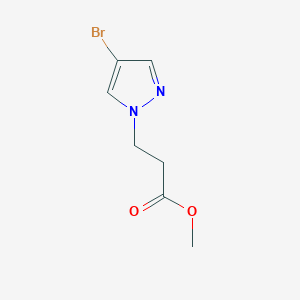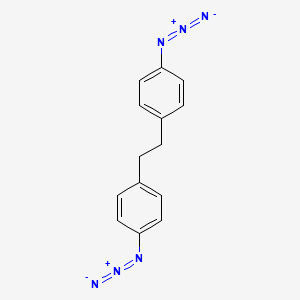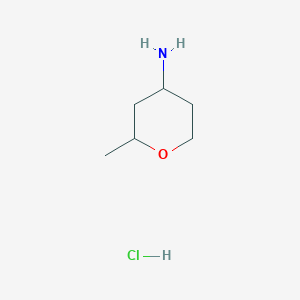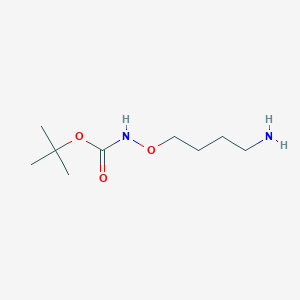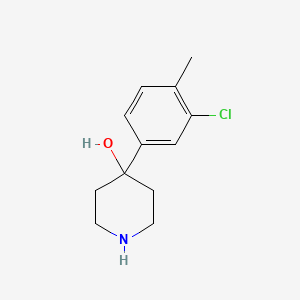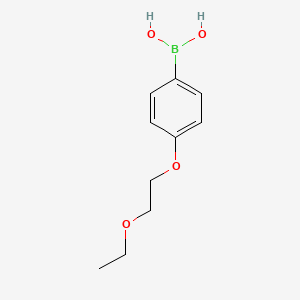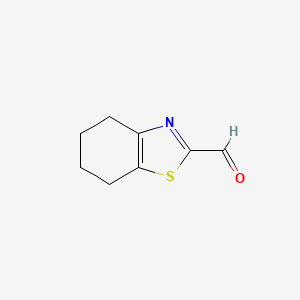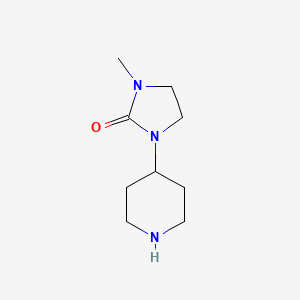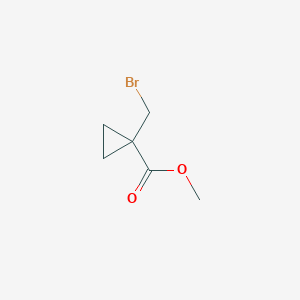
Methyl-1-(Brommethyl)cyclopropan-1-carboxylat
Übersicht
Beschreibung
“Methyl 1-(bromomethyl)cyclopropane-1-carboxylate” is a chemical compound . It is a useful research chemical . The ultimate goal in a paper has been developed for the synthesis of structurally various bromomethyl cyclopropane .
Synthesis Analysis
The synthesis of various bromomethyl cyclopropane has been developed via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N to give products in excellent yields within about 3 seconds .Molecular Structure Analysis
The molecular weight of “Methyl 1-(bromomethyl)cyclopropane-1-carboxylate” is 193.04 . The Inchi Code is 1S/C6H9BrO2/c1-9-5(8)6(4-7)2-3-6/h2-4H2,1H3 .Chemical Reactions Analysis
The α-bromination of carbonyl compounds is an important transformation in organic synthesis chemistry . Several more common reagents have been already applied to synthesis α-bromo carbonyl derivatives . Halogenation of ketones has been reported widely in organic syntheses .Physical and Chemical Properties Analysis
“Methyl 1-(bromomethyl)cyclopropane-1-carboxylate” is a liquid . It should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthese von Cyclopropylderivaten
Diese Verbindung spielt eine Schlüsselrolle bei der Synthese verschiedener Cyclopropylderivate, die in der pharmazeutischen Chemie von großer Bedeutung sind. Die Cyclopropylgruppe ist ein häufiges Motiv in Arzneimitteln, da ihre einzigartigen chemischen Eigenschaften die metabolische Stabilität und die Bindungsaffinität verbessern können .
Halogenierungsreaktionen
Methyl-1-(Brommethyl)cyclopropan-1-carboxylat wird in Halogenierungsreaktionen eingesetzt, einer grundlegenden Transformation in der organischen Synthese. Es dient als Vorläufer für α-Bromcarbonyl-Derivate, die essentielle Zwischenprodukte bei der Synthese komplexerer Moleküle sind .
Materialwissenschaften
In den Materialwissenschaften kann diese Verbindung verwendet werden, um Polymere zu modifizieren und Materialien mit spezifischen Eigenschaften zu erzeugen. Die Einführung der Cyclopropylgruppe kann die physikalischen Eigenschaften von Materialien wie ihre thermische Stabilität und mechanische Festigkeit verändern .
Chemische Synthese
Es ist ein vielseitiges Reagenz in der chemischen Synthese, insbesondere beim Aufbau von Molekülen mit hoher Spannung, wie sie in Naturprodukten und bioaktiven Verbindungen vorkommen. Seine Reaktivität ermöglicht die Bildung neuartiger Strukturen, die weiter funktionalisiert werden können .
Chromatographie
In der Chromatographie kann this compound aufgrund seiner eindeutigen chemischen Signatur als Standard- oder Referenzverbindung verwendet werden. Es hilft bei der Identifizierung und Quantifizierung ähnlicher Verbindungen in komplexen Mischungen .
Analytische Chemie
Diese Verbindung ist auch in der analytischen Chemie von Bedeutung, wo sie als Derivatisierungsmittel verwendet werden kann, um den Nachweis und die Analyse verschiedener Substanzen durch Techniken wie Massenspektrometrie und NMR-Spektroskopie zu verbessern .
Biologische Studien
In biologischen Studien können die Derivate der Verbindung bestimmte biologische Moleküle imitieren und so zur Untersuchung der Enzyminhibition und Rezeptor-Ligand-Wechselwirkungen beitragen. Dies kann zur Entdeckung neuer Medikamente und Therapeutika führen .
Umweltchemie
Schließlich können Forscher in der Umweltchemie diese Verbindung verwenden, um den Abbau und die Umwandlung von cyclopropanhaltigen Verbindungen in der Umwelt zu untersuchen, was entscheidend ist, um ihre ökologischen Auswirkungen zu verstehen .
Wirkmechanismus
The reaction mechanism was discussed in a paper . The first synthesis of 1,1,2,2,3-penta-substituted cyclopropane described by Mariella et al. In this reaction, at first, the simple condensation reaction of aldehyde and malononitrile affords alkylidenemalononitriles, then reaction with the second malononitrile provides Michael adduct. Then bromination of this product with bromine was done, and finally, intramolecular nucleophilic attack of a carbon atom to the other carbon-containing bromine atom (shoving the bromide ion out) produces penta-substituted cyclopropane .
Safety and Hazards
The compound is classified as dangerous . It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and keeping the container tightly closed .
Eigenschaften
IUPAC Name |
methyl 1-(bromomethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-9-5(8)6(4-7)2-3-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFGVZAQKJPYAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599720 | |
| Record name | Methyl 1-(bromomethyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43161-30-4 | |
| Record name | Methyl 1-(bromomethyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-(bromomethyl)cyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
